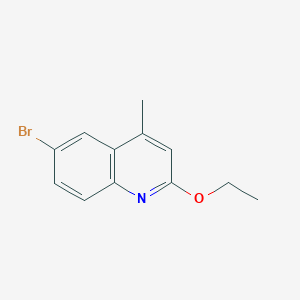

6-Bromo-2-ethoxy-4-methylquinoline

描述

Fundamental Significance of the Quinoline (B57606) Scaffold in Organic Synthesis

The quinoline ring system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structural motif of paramount importance in organic synthesis. This assertion is rooted in the scaffold's versatile reactivity, allowing for a wide range of chemical transformations. The aromatic nature of the quinoline system, combined with the presence of the nitrogen heteroatom, imparts a unique reactivity profile, making it amenable to both electrophilic and nucleophilic substitution reactions. researchgate.net Consequently, the quinoline framework serves as a versatile building block for the construction of more complex molecular architectures. Its derivatives are integral to the synthesis of numerous compounds with significant applications in materials science and as ligands in organometallic catalysis.

Research Context of Substituted Quinoline Derivatives, with Specific Focus on 6-Bromo-2-ethoxy-4-methylquinoline

The functionalization of the quinoline core at various positions has been a fertile ground for chemical research, leading to the discovery of molecules with tailored properties. Substituted quinolines, such as this compound, are of particular interest as they offer multiple points for further chemical modification. The strategic placement of substituents—a bromine atom at the 6-position, an ethoxy group at the 2-position, and a methyl group at the 4-position—creates a unique electronic and steric environment that dictates the molecule's reactivity and potential applications as a synthetic intermediate. The presence of a halogen, an alkoxy group, and an alkyl group on the quinoline framework provides a rich platform for exploring a variety of organic reactions.

Structure

3D Structure

属性

IUPAC Name |

6-bromo-2-ethoxy-4-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrNO/c1-3-15-12-6-8(2)10-7-9(13)4-5-11(10)14-12/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RISONBQHKATDEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)Br)C(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70674994 | |

| Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-61-0 | |

| Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-ethoxy-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70674994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Bromo 2 Ethoxy 4 Methylquinoline and Analogous Systems

Strategic Approaches to Quinoline (B57606) Core Construction

The formation of the fundamental quinoline ring is the initial and critical phase in the synthesis of complex derivatives. Various classical and modern synthetic strategies have been developed to construct this bicyclic heterocycle, often involving condensation and cyclization reactions.

Condensation and Cyclization Reactions in Quinoline Synthesis

A cornerstone of quinoline synthesis involves the condensation of anilines with α,β-unsaturated carbonyl compounds, β-dicarbonyl compounds, or their equivalents, followed by an intramolecular cyclization. Several named reactions, including the Skraup, Doebner-von Miller, and Combes syntheses, exemplify this approach. pasteur.frresearchgate.net

The Skraup synthesis utilizes glycerol (B35011), an aniline (B41778), and an oxidizing agent in the presence of sulfuric acid to produce quinolines. researchgate.net Dehydration of glycerol to acrolein is the initial step, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. pasteur.fr The Doebner-von Miller reaction is a modification that uses α,β-unsaturated aldehydes or ketones, often generated in situ, to react with anilines, leading to 2,4-disubstituted quinolines. researchgate.net The Combes synthesis involves the condensation of an aniline with a 1,3-dicarbonyl compound to form a β-amino enone, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline. pasteur.frresearchgate.net

Another significant method is the Friedländer synthesis , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of a base or acid catalyst. pasteur.fr This method is particularly useful for preparing 2-substituted quinoline derivatives. pasteur.fr

These classical methods, while foundational, often require harsh reaction conditions. Modern advancements focus on the use of milder reagents and catalysts, including metal-free and organocatalyzed approaches, to improve yields, regioselectivity, and substrate scope. google.com

Knorr Synthesis and its Adaptations for Brominated Quinolones

The Knorr quinoline synthesis is a particularly relevant method for the preparation of 2-hydroxyquinolines (2-quinolones), which are key intermediates in the synthesis of 2-alkoxyquinolines. researchgate.netchemicalbook.com This reaction involves the intramolecular cyclization of β-ketoanilides in the presence of a strong acid, typically sulfuric acid. researchgate.netnih.gov

The synthesis of the precursor β-ketoanilide is itself a critical step. For instance, the reaction of 4-bromoaniline (B143363) with a β-keto ester, such as ethyl acetoacetate, can lead to the desired anilide. researchgate.netchemicalbook.com Optimization of this condensation is crucial to avoid the formation of the alternative crotonate by-product. researchgate.net

A specific application of this methodology is the synthesis of 6-bromo-4-methyl-2(1H)-quinolinone , a direct precursor to the target molecule. This is achieved by the cyclization of N-(4-bromophenyl)-3-oxobutyramide in concentrated sulfuric acid at elevated temperatures (95-100 °C). researchgate.netprepchem.com

| Starting Material | Reagent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-bromophenyl)-3-oxobutyramide | Concentrated H₂SO₄ | 95-100 °C | 1.5 hours | 25.6% | prepchem.com |

| N-(4-bromophenyl)-3-oxobutyramide | Concentrated H₂SO₄ | 100 °C | Overnight | Not specified | chemicalbook.com |

The study of this reaction has revealed that steric effects can influence the cyclization step, and careful control of reaction parameters is necessary for optimal yields. researchgate.net

Industrial-Scale Preparation Methods for Brominated Quinoline Derivatives

The large-scale synthesis of brominated quinoline derivatives necessitates considerations beyond laboratory-scale procedures, focusing on cost-effectiveness, safety, and environmental impact. While specific industrial processes for 6-Bromo-2-ethoxy-4-methylquinoline are not widely published, general principles for the industrial production of quinolines can be applied.

For instance, the production of ethoxyquin, a related quinoline derivative, involves the reaction of p-aminophenetole with acetone (B3395972) using a p-toluenesulfonic acid/iodine composite catalyst. sigmaaldrich.com This process highlights the use of catalysts to improve reaction efficiency and reduce cycle times on an industrial scale. sigmaaldrich.com

In the context of brominated quinolines, industrial methods often focus on the efficient synthesis of key intermediates. For example, the preparation of 4-bromomethyl-quinoline-2(H)-one, an intermediate for the drug Rebamipide, has been optimized for industrial production by reacting α-acetylacetanilide with bromine in chloroform (B151607) followed by cyclization with sulfuric acid. google.com This method is preferred over routes using glacial acetic acid due to higher selectivity and easier purification. google.com

Key considerations for industrial-scale synthesis include:

Raw Material Sourcing: Availability and cost of starting materials like substituted anilines and dicarbonyl compounds.

Process Safety: Management of exothermic reactions and handling of corrosive reagents like strong acids and bromine.

Catalyst Selection and Recovery: Use of efficient and recyclable catalysts to minimize cost and waste.

Work-up and Purification: Development of efficient extraction and crystallization procedures to isolate the final product in high purity.

Waste Management: Neutralization and disposal of acidic and halogenated waste streams.

The development of continuous flow processes and the use of solid-supported reagents are modern trends that can enhance the safety and efficiency of large-scale quinoline synthesis.

Functional Group Introduction and Transformation at Specific Positions

Once the quinoline core is constructed, the introduction and modification of functional groups at specific positions are carried out to achieve the desired substitution pattern of this compound.

Directed Ethoxylation Strategies

The introduction of the 2-ethoxy group is typically achieved from a 2-hydroxyquinoline (B72897) (2-quinolone) or a 2-chloroquinoline (B121035) intermediate. The 2-quinolone, such as 6-bromo-4-methyl-2(1H)-quinolinone , exists in tautomeric equilibrium with the 2-hydroxyquinoline form.

A common and effective method for ethoxylation involves the conversion of the 2-quinolone to the corresponding 2-chloroquinoline. This is typically accomplished by reacting the 2-quinolone with a chlorinating agent like phosphorus oxychloride (POCl₃). atlantis-press.com The resulting 6-bromo-2-chloro-4-methylquinoline (B1275893) is a highly reactive intermediate. researchgate.net

The 2-chloro substituent is a good leaving group and can be readily displaced by an ethoxide nucleophile. The reaction of 6-bromo-2-chloro-4-methylquinoline with sodium ethoxide in a suitable solvent, such as ethanol, yields the final product, This compound . chemicalbook.com

| Starting Material | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 7-Bromo-2-chloro-quinoline | Sodium ethoxide | Ethanol | Reflux, 15 h | 7-Bromo-2-ethoxyquinoline | 88% | chemicalbook.com |

This two-step sequence, from 2-quinolone to 2-chloroquinoline and then to 2-ethoxyquinoline (B1605111), is a well-established and versatile strategy for the synthesis of 2-alkoxyquinoline derivatives.

Bromination and Methylation Techniques on the Quinoline Ring

The introduction of the bromo and methyl groups can be achieved either by using appropriately substituted starting materials for the quinoline core synthesis or by direct functionalization of the pre-formed quinoline ring.

Bromination: The regioselective bromination of the quinoline ring is influenced by the electronic nature of the existing substituents and the reaction conditions. In the synthesis of this compound, the bromine atom is typically introduced via the starting material, 4-bromoaniline, which ensures its position at C6. researchgate.net

Direct bromination of the quinoline ring generally occurs on the benzene (B151609) moiety, as the pyridine (B92270) ring is electron-deficient. google.com The use of brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) can lead to the formation of various bromo-substituted quinolines. google.com The position of bromination is directed by the existing substituents on the ring.

Methylation: The methyl group at the C4 position in the target molecule is introduced during the Knorr synthesis by using ethyl acetoacetate, which contains the required methyl ketone moiety. researchgate.netprepchem.com

Direct methylation of the quinoline ring is also possible, though less common for introducing the C4-methyl group in this specific synthetic sequence. Research on the functionalization of quinolines has shown that methylation can be directed to specific positions. For example, improved synthesis of 6-bromo-7-[¹¹C]methylpurine, a related heterocyclic system, was achieved by investigating the methylation conditions to control the regioselectivity. nih.gov While this example is on a purine, the principles of controlling selectivity through solvent and reagent choice are applicable to quinoline chemistry.

Precursor Synthesis for Substituted Quinolines

The construction of the quinoline core often relies on the careful synthesis of its precursors. Classical methods, which are still widely used, involve the condensation of anilines with other reactants. nih.gov For instance, the Knorr synthesis involves the reaction of β-keto esters with anilines to form anilides, which are then cyclized. pasteur.frresearchgate.net A study on the synthesis of 6-bromo-4-methylquinolin-2(1H)-one, a precursor to the target molecule, optimized the Knorr reaction conditions to favor the anilide formation over the alternative crotonate. pasteur.frresearchgate.net

Another common strategy involves the use of 4-bromoaniline as a key starting material. researchgate.netatlantis-press.com Various synthetic routes have been explored, starting from different reagents like triethylorthoformate and meldrum's acid, which react with 4-bromoaniline to eventually form the quinoline ring system. atlantis-press.com The optimization of these reactions often involves adjusting temperature and solvent to improve yield and reduce reaction times. atlantis-press.com For example, one optimized synthesis of 6-bromo-4-iodoquinoline (B1287929) from 4-bromoaniline involved five steps, including cyclization and substitution reactions, with careful control of reaction conditions. atlantis-press.com

The table below outlines a synthetic approach to a key precursor, 6-bromo-4-chloroquinoline (B1276899), which can be further modified to introduce the ethoxy group at the 2-position.

| Step | Reactants | Reagents and Conditions | Product | Yield |

| 1 | 6-bromoquinolin-4-ol | POCl₃, DMF (cat.) | 6-bromo-4-chloroquinoline | 81% |

| 2 | 6-bromo-4-chloroquinoline | NaI, Acetonitrile | 6-bromo-4-iodoquinoline | - |

This data is based on a reported synthesis of 6-bromo-4-iodoquinoline, where 6-bromo-4-chloroquinoline is an intermediate. atlantis-press.com

Chemical Reactivity and Derivatization Pathways of 6 Bromo 2 Ethoxy 4 Methylquinoline

Electrophilic Aromatic Substitution Reactions

The quinoline (B57606) nucleus is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. However, the substituents on the carbocyclic ring of 6-Bromo-2-ethoxy-4-methylquinoline modify its reactivity. The ethoxy group at the 2-position and the methyl group at the 4-position are electron-donating groups, which activate the quinoline ring towards electrophilic attack. Conversely, the bromine at the 6-position is a deactivating group.

| Reaction | Reagents and Conditions | Product(s) | Observations |

| Nitration | HNO₃/H₂SO₄, 0°C, 1h | 6-Bromo-5-nitroquinoline (B1267105) | Selective nitration at the C-5 position. semanticscholar.org |

This data is for the related compound 6-bromoquinoline (B19933) and serves as an illustrative example.

Nucleophilic Substitution and Displacement Processes

The bromine atom at the C-6 position of this compound is susceptible to nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by strongly electron-withdrawing groups. As mentioned, the introduction of a nitro group at the C-5 position significantly facilitates the displacement of the adjacent bromine atom. semanticscholar.org

In a study on 6-bromo-5-nitroquinoline, the bromine was readily displaced by nucleophiles such as morpholine (B109124) and piperazine (B1678402) under microwave-assisted conditions. semanticscholar.org This highlights a powerful strategy for the functionalization of the bromoquinoline scaffold. The electron-withdrawing nitro group stabilizes the Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution reaction.

| Nucleophile | Reaction Conditions | Product | Yield |

| Morpholine | Triethylamine, Microwave (150W, 90-120°C) | 6-Morpholinyl-5-nitroquinoline | 98% |

| Piperazine | Triethylamine, Microwave (150W, 90-120°C) | 6-Piperazinyl-5-nitroquinoline | 87% |

This data is for the related compound 6-bromo-5-nitroquinoline and demonstrates the feasibility of nucleophilic substitution at the C-6 position.

Redox Chemistry: Oxidation and Reduction of the Quinoline Nucleus

The quinoline nucleus can undergo both oxidation and reduction reactions. Oxidation can lead to the formation of N-oxides or degradation of the ring system, depending on the oxidant and reaction conditions. For example, 6-bromoquinoline can be oxidized to 6-bromoquinoline-1-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) or a mixture of acetic acid and hydrogen peroxide. semanticscholar.orgresearchgate.net The resulting N-oxide can then influence the regioselectivity of subsequent reactions.

Reduction of the quinoline ring can lead to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. This transformation is typically achieved through catalytic hydrogenation or with reducing agents like sodium borohydride (B1222165) in the presence of a proton source. The specific conditions required for the reduction of this compound would need to be determined empirically, as the substituents can influence the reaction's feasibility and outcome.

| Redox Reaction | Reagents | Product | Yield |

| N-Oxidation | m-CPBA | 6-Bromoquinoline-1-oxide | 87% |

| N-Oxidation | AcOH/H₂O₂ | 6-Bromoquinoline-1-oxide | 60% |

This data is for the related compound 6-bromoquinoline and illustrates the potential for oxidation at the nitrogen atom.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the C-6 position of this compound makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromoquinoline with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com It is a versatile method for introducing new aryl or vinyl substituents at the C-6 position.

Heck Reaction: The Heck reaction couples the bromoquinoline with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene at the C-6 position. wikipedia.orgorganic-chemistry.org

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon bond between the C-6 position of the quinoline and a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orgwikipedia.org Studies on dihaloquinolines, such as 2-bromo-4-iodo-quinoline, have shown that the more reactive halogen (iodine in this case) undergoes coupling preferentially. libretexts.org

| Coupling Reaction | Coupling Partner | Catalyst System | General Product Structure |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base | 6-Aryl/Vinyl-2-ethoxy-4-methylquinoline |

| Heck | Alkene | Pd catalyst, Base | 6-(Alkene substituted)-2-ethoxy-4-methylquinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | 6-Alkynyl-2-ethoxy-4-methylquinoline |

This table provides a generalized overview of potential cross-coupling reactions.

Structure-Reactivity Relationships Governed by Substituent Effects

The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents. lumenlearning.com

Ethoxy Group (at C-2): This is a strong electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The resonance effect is generally dominant, making the pyridine (B92270) ring more electron-rich and activating it towards electrophilic attack, while also influencing the reactivity of the attached bromine.

Methyl Group (at C-4): This is a weak electron-donating group through induction (+I effect) and hyperconjugation. It provides slight activation to the quinoline ring.

The combined effect of these substituents makes the quinoline ring system moderately activated towards electrophilic attack on the carbocyclic ring, with the precise position of attack being influenced by the directing effects of all groups. The electron-donating ethoxy and methyl groups can enhance the rate of reactions where the quinoline ring acts as a nucleophile. Conversely, the electron-withdrawing nature of the bromine atom at C-6 is the key to its utility in nucleophilic substitution (when further activated) and cross-coupling reactions. nih.govnih.gov

Spectroscopic Characterization Techniques and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of 6-Bromo-2-ethoxy-4-methylquinoline. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map out the molecule's atomic arrangement.

In ¹H NMR spectroscopy, the chemical shifts, splitting patterns (multiplicity), and integration of the signals for the protons in the molecule provide a wealth of structural information. For instance, the protons of the ethoxy group typically appear as a characteristic triplet and quartet, while the methyl group protons present as a singlet. The aromatic protons on the quinoline (B57606) ring system exhibit distinct chemical shifts and coupling patterns that are influenced by the positions of the bromo, ethoxy, and methyl substituents. Analysis of these patterns confirms the substitution pattern on the quinoline core. researchgate.netresearchgate.net

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shift of each carbon atom is indicative of its chemical environment. For example, the carbon attached to the bromine atom will be significantly influenced by its electronegativity. Similarly, the carbons of the ethoxy and methyl groups, as well as the distinct carbons of the quinoline ring, will resonate at characteristic frequencies. nih.gov Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D-NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) can be utilized to further resolve complex spectra and definitively assign proton and carbon signals.

Table 1: Representative ¹H NMR Data for Substituted Quinolines

| Proton Assignment | Exemplary Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Aromatic-H | 8.84 - 7.33 | m | 1.7 - 8.3 |

| Ethoxy-CH₂ | ~4.17 | q | ~7.1 |

| Methyl-CH₃ | ~2.69 | s | - |

| Ethoxy-CH₃ | ~1.23 | t | ~7.1 |

Note: This table presents typical chemical shift ranges for protons in similar chemical environments and is for illustrative purposes. Actual values for this compound may vary. rsc.orgchemicalbook.com

Table 2: Representative ¹³C NMR Data for Substituted Quinolines

| Carbon Assignment | Exemplary Chemical Shift (δ) ppm |

| Aromatic-C | 162.4 - 114.4 |

| Ethoxy-CH₂ | ~61.3 |

| Methyl-CH₃ | ~18.7 |

| Ethoxy-CH₃ | ~14.0 |

Note: This table presents typical chemical shift ranges for carbons in similar chemical environments and is for illustrative purposes. Actual values for this compound may vary. rsc.orgchemicalbook.com

Mass Spectrometry (MS) Techniques, including LC-MS

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS), often coupled with a Quadrupole Time-of-Flight (Q-TOF) analyzer, provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. In the context of this compound, LC-MS is invaluable for both qualitative and quantitative analysis. The liquid chromatography step separates the target compound from any impurities or by-products, and the mass spectrometer then provides mass information for the eluted components. This is particularly useful for monitoring the progress of a chemical reaction or for assessing the purity of the final product. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for this type of molecule.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic techniques are essential for the purification and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a principal method for determining the purity of the synthesized compound. By using a suitable stationary phase (e.g., a C18 column) and a mobile phase (a mixture of solvents), HPLC can separate the target compound from even closely related impurities. The purity is typically determined by measuring the area of the peak corresponding to this compound as a percentage of the total area of all peaks in the chromatogram. A purity of greater than 97% is often required for subsequent applications.

Column chromatography is another crucial technique, primarily used for the purification of the compound on a larger scale. In this method, a glass column is packed with a solid adsorbent, such as silica (B1680970) gel. A solution of the crude product is then passed through the column, and by using a gradient of solvents (elution), the desired compound can be separated from impurities based on their differential adsorption to the stationary phase. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation.

Advanced Spectroscopic Methods for Molecular Fingerprinting

Beyond the core techniques of NMR and MS, other spectroscopic methods can provide a "molecular fingerprint" of this compound, offering additional layers of structural confirmation.

Infrared (IR) spectroscopy, for example, can identify the presence of specific functional groups within the molecule. The spectrum would show characteristic absorption bands for the C-O bond of the ethoxy group, the C-Br bond, and the various vibrations of the aromatic quinoline ring system.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) for Electronic Structure and Reaction Mechanism Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular orbital energies, reactivity indices, and thermodynamic stability. nih.gov For quinoline (B57606) derivatives, DFT studies are instrumental in understanding how substituents on the quinoline core influence the molecule's electronic properties and reactivity.

Research on analogous quinoline structures demonstrates that methods like B3LYP, often paired with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and calculate electronic parameters. nih.gov Key indicators of kinetic stability and chemical reactivity, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are determined. The HOMO-LUMO energy gap is a critical parameter, with a larger gap generally implying higher stability and lower chemical reactivity. nih.gov

For instance, in studies of related quinolinone tautomers, DFT calculations have been used to determine that the keto form is the most thermodynamically stable structure in both the gas phase and in ethanol. nih.gov Such analyses for 6-Bromo-2-ethoxy-4-methylquinoline would involve calculating the frontier molecular orbitals to predict its reactivity. The bromine atom at the 6-position and the ethoxy group at the 2-position would significantly modulate the electron distribution across the quinoline ring, influencing its susceptibility to electrophilic or nucleophilic attack. These predictions are vital for designing synthetic routes and foreseeing potential reaction mechanisms.

Table 1: Example of DFT-Calculated Electronic Properties for a Quinoline Analog Note: The following data is illustrative and based on studies of related quinoline derivatives, not this compound itself.

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Region of electron donation (nucleophilicity) |

| LUMO Energy | -1.8 eV | Region of electron acceptance (electrophilicity) |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity |

Molecular Modeling and Docking Simulations for Biological Target Interactions

Molecular modeling and docking are computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein or enzyme. nih.gov This is crucial in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. The quinoline scaffold is a common feature in molecules designed to interact with various biological targets, including kinases like EGFR (Epidermal Growth Factor Receptor) and anti-apoptotic proteins like Bcl-2. nih.govnih.gov

Docking simulations place the ligand into the binding site of a target protein and score the different poses based on binding affinity, typically expressed in kcal/mol. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the protein's active site. For example, in studies of 6-bromo quinazoline (B50416) derivatives targeting EGFR, docking has shown that the bromine atom can form important interactions within the binding pocket, contributing to the compound's inhibitory potential. nih.gov

For this compound, docking studies would be performed against a library of known cancer targets or other disease-related proteins. The results would highlight which proteins it is most likely to bind to and the specific nature of this binding. The ethoxy group at the C2 position and the methyl group at C4 would be evaluated for their role in fitting into the binding pocket and forming favorable interactions, thereby guiding the rational design of more potent and selective analogs. mdpi.com

Table 2: Illustrative Molecular Docking Results for a Quinoline-based Inhibitor Note: This data is representative of findings from docking studies on related quinoline analogs against protein kinases.

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |

|---|---|---|---|

| EGFR Kinase Domain | -6.7 | Lys721, Met742 | Hydrogen Bond, Hydrophobic |

| Bcl-2 | -7.2 | Arg139, Phe101 | Pi-Stacking, Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Design

Quantitative Structure-Activity Relationship (QSAR) methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are invaluable for predicting the activity of newly designed analogs, optimizing lead compounds, and minimizing the need for extensive synthesis and testing.

A QSAR study involves several steps:

Data Set Collection: A series of structurally related compounds (a training set) with experimentally determined biological activities is compiled. For this compound, this would involve synthesizing and testing a library of related quinolines with variations at the 2, 4, and 6 positions.

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each compound.

Model Development: Statistical methods are used to build a regression or classification model that links the descriptors to the observed activity.

Model Validation: The model's predictive power is rigorously tested using an external set of compounds (a test set).

In the context of quinoline derivatives, QSAR studies have been used to understand how different substituents affect properties like anticancer or antimicrobial activity. nih.gov For instance, a study on chromene antagonists of Bcl-2 proteins found a positive correlation between the binding affinities and in vitro cytotoxicities, confirming that the anti-apoptotic proteins were the likely cellular targets. nih.gov Such a model could be used to predict the anti-cancer potential of this compound based on its calculated structural descriptors, providing a hypothesis for its biological function before it is tested in a lab.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry allows for the accurate prediction of spectroscopic data, such as NMR chemical shifts, and infrared (IR) and Raman vibrational frequencies. researchgate.net These predictions are crucial for confirming the structure of a newly synthesized compound by comparing the theoretical spectrum with the experimental one. Methods like Hartree-Fock (HF) and DFT are commonly used for these calculations. researchgate.netresearchgate.net

Conformational analysis, often performed alongside spectroscopic prediction, identifies the most stable three-dimensional arrangement (conformer) of a molecule. For a flexible molecule like this compound, which has a rotatable ethoxy group, identifying the lowest energy conformer is essential for understanding its interactions and properties.

Studies on related compounds like 6-bromo-2-methylquinoline (B1268081) have utilized DFT to perform complete vibrational assignments of IR and Raman spectra. researchgate.net The theoretical calculations help assign specific peaks in the experimental spectra to the vibrations of particular bonds or functional groups (e.g., C-Br stretch, C-O-C stretch, quinoline ring modes). This detailed analysis provides unambiguous structural confirmation. Similar calculations for this compound would yield predicted vibrational frequencies and NMR shifts that would be indispensable for its characterization following synthesis.

Table 3: Comparison of Theoretical vs. Experimental Vibrational Frequencies for a Key Mode in an Analogous Molecule Note: Data is illustrative, based on published analyses of substituted quinolines.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

|---|---|---|

| C-Br Stretch | ~650 | ~645 |

| Quinoline Ring Breathing | ~1400 | ~1395 |

Biological and Medicinal Research Applications of 6 Bromo 2 Ethoxy 4 Methylquinoline Derivatives

Investigation of Antimicrobial Activities and Mechanisms

The quinoline (B57606) nucleus is a foundational structure for many antimicrobial agents. nih.gov Modifications, such as halogenation at the C-6 position, have been explored to enhance potency and broaden the spectrum of activity against various pathogens.

Tuberculosis remains a significant global health threat, necessitating the development of novel therapeutic agents to combat drug-resistant strains of Mycobacterium tuberculosis (Mtb). eurekaselect.com Quinoline-based compounds have emerged as a promising scaffold in this area. nih.govsaudijournals.com Research has shown that the presence and position of halogen substituents on the quinoline ring are critical for antitubercular efficacy.

Studies on arylated quinoline carboxylic acids have demonstrated that derivatives with a halogen, such as chlorine or bromine, at the C-6 position effectively inhibit the Mtb H37Rv strain. mdpi.com In a separate investigation of isatin-tethered quinolines, hybrid molecules were tested against susceptible, multi-drug-resistant (MDR), and extensively drug-resistant (XDR) strains of Mtb. nih.gov The results indicated that specific substitutions significantly influence activity. For instance, an N-benzylated derivative featuring a 5-bromo substituted oxindole motif and a 6-chloroquinoline ring exhibited a minimum inhibitory concentration (MIC) of 0.12 µg/mL against the H37Rv strain. nih.gov These findings underscore the importance of the bromo-substituent as a key element in the design of potent quinoline-based antitubercular agents.

| Compound Series | Key Structural Features | Target Strain | MIC (µg/mL) |

|---|---|---|---|

| Isatin-Tethered Quinoline (Q8b) | 7-chloroquinoline, N-benzylated oxindole | Mtb H37Rv | 0.06 |

| Isatin-Tethered Quinoline (Q8h) | 6-chloroquinoline, N-benzylated, 5-bromo-oxindole | Mtb H37Rv | 0.12 |

| Isatin-Tethered Quinoline (Q8a) | 7-chloroquinoline, N-methylated oxindole | Mtb H37Rv | 0.24 |

| Isatin-Tethered Quinoline (Q6a) | 7-chloroquinoline, oxindole | Mtb H37Rv | 0.24 |

Derivatives of 6-bromoquinoline (B19933) have been investigated for their efficacy against a range of bacteria and fungi. A study focusing on 6-Bromoquinolin-4-ol derivatives demonstrated antibacterial activity against clinically relevant pathogens, including extended-spectrum beta-lactamase (ESBL) producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

Further research into novel quinoline derivatives has revealed potent broad-spectrum activity. Synthesized compounds showed excellent antibacterial efficacy with MIC values as low as 3.12 µg/mL against bacteria such as Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov The same study also highlighted significant antifungal activity against Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. nih.gov The inclusion of a bromo group in the quinoline structure is often associated with enhanced lipophilicity, which can facilitate penetration through microbial cell membranes, contributing to their antimicrobial effects. semanticscholar.org

| Organism Type | Bacterial/Fungal Strain | MIC Range of Quinoline Derivatives (µg/mL) |

|---|---|---|

| Gram-Positive Bacteria | Bacillus cereus | 3.12 - 50 |

| Gram-Positive Bacteria | Staphylococcus aureus | 3.12 - 50 |

| Gram-Negative Bacteria | Pseudomonas aeruginosa | 3.12 - 50 |

| Gram-Negative Bacteria | Escherichia coli | 3.12 - 50 |

| Fungi | Aspergillus flavus | Potentially Active |

| Fungi | Aspergillus niger | Potentially Active |

| Fungi | Candida albicans | Potentially Active |

Exploration of Anticancer Potential and Molecular Targets

The quinoline and structurally similar quinazoline (B50416) scaffolds are prominent in the development of anticancer agents. nih.govfrontiersin.org The presence of a halogen atom at the C-6 position has been identified as a strategy to enhance cytotoxic effects. nih.govnih.gov

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes like replication and transcription, making them critical targets for cancer chemotherapy. nih.gov Topoisomerase II inhibitors act by stabilizing the covalent complex between the enzyme and DNA, which prevents the re-ligation of double-strand breaks. semanticscholar.org This accumulation of DNA damage ultimately triggers apoptosis in cancer cells. semanticscholar.org

While many established Topoisomerase II inhibitors are derived from natural products, research has extended to synthetic heterocyclic compounds. nih.gov A study on novel pyrazolo[4,3-f]quinoline derivatives identified a specific compound, designated 2E, that exhibited inhibitory activity against Topoisomerase IIα comparable to the established anticancer drug etoposide. mdpi.com This finding directly implicates the quinoline framework as a viable scaffold for the development of new Topoisomerase II inhibitors.

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that, when overexpressed or mutated, plays a crucial role in the proliferation of various cancer cells. nih.govmdpi.com The quinazoline scaffold is a cornerstone of many FDA-approved EGFR inhibitors, including gefitinib and erlotinib. frontiersin.orgmdpi.com

Research has consistently shown that 6-bromo-substituted quinoline and quinazoline derivatives are potent EGFR inhibitors. A series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines demonstrated high inhibitory activity against wild-type EGFR, with one derivative showing an IC50 value of 46.1 nM. nih.gov Another study synthesized a series of 6-bromoquinazoline derivatives, with the most potent compound exhibiting IC50 values between 0.53 and 1.95 µM against the MCF-7 breast cancer cell line. nih.gov Furthermore, exceptional potency was observed in a 4-(3-bromoanilino)-6,7-diethoxyquinazoline derivative, which recorded an IC50 of 0.006 nM, highlighting the significant contribution of the bromo-substitution to the molecule's interaction with the EGFR active site. amazonaws.com

| Compound Class | Target | Cell Line / Enzyme | IC50 |

|---|---|---|---|

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | Antiproliferative | A549 (Lung) | 2.25 µM |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | Antiproliferative | HT-29 (Colon) | 1.72 µM |

| 6-Arylureido-4-anilinoquinazoline (Compound 7i) | Antiproliferative | MCF-7 (Breast) | 2.81 µM |

| 6-bromoquinazoline (Compound 5b) | Antiproliferative | MCF-7 (Breast) | 0.53 - 1.95 µM |

| 6-bromo-2-(pyridin-3-yl)-4-(4-bromo-phenylethylidene-hydrazinyl)quinazoline | Enzyme Inhibition | EGFRwt | 46.1 nM |

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | Enzyme Inhibition | EGFR Tyrosine Kinase | 0.006 nM |

Antiviral Activity Research (e.g., HIV-1 Latency Reversal Mechanisms)

The quinoline scaffold has also been explored for its potential in developing antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). While specific research on 6-bromo-2-ethoxy-4-methylquinoline derivatives as HIV-1 latency reversal agents is not extensively documented, related quinoline compounds have shown potent anti-HIV activity through other mechanisms.

One line of research discovered that a series of 6-aminoquinolone derivatives are highly effective at inhibiting HIV replication. nih.gov Time-of-addition experiments confirmed that these compounds act at a post-integration step, specifically by inhibiting the Tat-mediated transcription of the HIV-1 genome. Several derivatives in this class demonstrated potent activity, with 50% inhibitory concentrations (IC50) in the range of 0.0087-0.7 µg/mL in various cell lines. nih.gov

Another study found that 2-aryl quinoline derivatives can modulate HIV transcription by inhibiting the activity of crucial host transcription factors, namely nuclear factor-kappaB (NF-κB) and specificity protein-1 (Sp1), which the virus co-opts for its own replication. nih.gov These findings establish that the quinoline core is a valid starting point for designing novel anti-HIV agents that target viral transcription, a distinct mechanism from latency reversal but a critical area of antiviral research.

Utility as a Synthetic Precursor and Building Block in Pharmaceutical Development

Information regarding the utility of this compound as a synthetic precursor in pharmaceutical development is not available in the public domain.

Emerging Trends and Future Research Perspectives

Development of Sustainable Synthetic Routes for Substituted Quinolines

The synthesis of the quinoline (B57606) core is well-established through classic name reactions like the Skraup, Doebner-von Miller, and Friedländer syntheses. However, these methods often suffer from drawbacks such as harsh reaction conditions (high temperatures, strong acids), the use of hazardous reagents, and low atom economy, leading to significant environmental and economic concerns. google.comnih.gov Consequently, a major trend in organic chemistry is the development of greener and more sustainable synthetic protocols for quinoline derivatives.

Future research in this area is focused on several key strategies:

Catalysis: The use of nanocatalysts and nanocomposites is a promising alternative for the efficient synthesis of quinolines. nih.govresearchgate.net These catalysts, including those based on iron, copper, zinc, and gold, can offer high yields, shorter reaction times, and easier recovery and reusability compared to traditional catalysts. nih.govresearchgate.net

Green Solvents and Conditions: Researchers are exploring the use of environmentally benign solvents like water or ionic liquids, and in some cases, solvent-free reaction conditions. researchgate.netchemicalbook.com Microwave and ultrasound-assisted synthesis are also gaining traction as they can significantly reduce reaction times and energy consumption. chemicalbook.com

A hypothetical sustainable synthesis for a compound like 6-Bromo-2-ethoxy-4-methylquinoline could involve a one-pot reaction using a recyclable nanocatalyst under microwave irradiation, significantly reducing the environmental footprint compared to classical multi-step syntheses. nih.govchemicalbook.com

Rational Design of Quinoline-Based Probes and Agents

The rational design of molecules for specific biological or material applications is a key driver of innovation. For quinoline derivatives, this involves modifying the quinoline scaffold to enhance properties such as target specificity, potency, and pharmacokinetic profiles. sigmaaldrich.com

For Therapeutic Agents: Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of quinoline compounds. google.com By systematically altering substituents at various positions on the quinoline ring, researchers can identify modifications that improve biological activity. For instance, in the context of anticancer agents, substitutions at the C-4, C-6, and C-7 positions have been shown to be critical for activity against protein kinases like c-Met, EGFR, and VEGFR. bldpharm.com Computational tools, such as 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking, are invaluable in this process, allowing for the in-silico screening and design of new, more potent quinoline-based drug candidates. researchgate.net

For Fluorescent Probes: The quinoline core is an attractive scaffold for developing small-molecule fluorescent probes for chemical biology and live-cell imaging. wikipedia.orgrsc.org Rational design strategies focus on creating modular probes with distinct domains for tuning photophysical properties (e.g., wavelength, quantum yield), compound polarization, and introducing structural diversity for various sensing applications. wikipedia.orgrsc.org For example, a highly modular quinoline-based probe has been developed that can be synthesized in two steps and engineered for applications like sensing intracellular pH. wikipedia.org

Future research will likely leverage these design principles to develop highly specific probes based on the this compound scaffold for various biological targets.

Interdisciplinary Approaches in Chemical Biology

The study of quinolines is increasingly situated at the intersection of chemistry, biology, and medicine. Chemical biology utilizes small molecules to study and manipulate biological systems, and quinoline derivatives have emerged as powerful tools in this field. sigmaaldrich.com

Key interdisciplinary trends include:

Proteomics Research: Quinoline derivatives, such as 6-Bromo-4-methylquinolin-2-ol , are used in proteomics to study protein interactions and functions due to their ability to penetrate cell membranes.

Target Identification: By designing and synthesizing libraries of quinoline compounds, researchers can screen for molecules that interact with specific biological targets, helping to elucidate complex cellular pathways and identify new therapeutic targets.

Hybrid Molecules: There is growing interest in creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties, such as triazoles or pyrimidines. researchgate.netwikipedia.org This approach aims to develop agents with synergistic or dual-action mechanisms, for example, to combat drug resistance in infectious diseases or cancer. researchgate.net

The future of quinoline research will see deeper integration with systems biology and advanced imaging techniques to understand their mechanisms of action on a holistic level.

High-Throughput Screening and Combinatorial Chemistry for Quinoline Libraries

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized drug discovery by enabling the rapid synthesis and evaluation of large libraries of compounds. pasteur.frgoogle.comatlantis-press.com This approach is particularly well-suited for exploring the vast chemical space of substituted quinolines.

Key Aspects:

Library Synthesis: Combinatorial methods allow for the systematic variation of substituents around the quinoline core, generating thousands of related compounds simultaneously. pasteur.frgoogle.com This can be achieved through techniques like solid-phase synthesis, where molecules are built upon a resin support.

High-Throughput Screening (HTS): Automated HTS systems can rapidly screen these large compound libraries against biological targets to identify "hits"—compounds that exhibit a desired activity. atlantis-press.com

Dereplication: Advanced analytical techniques like HPLC-MS and NMR spectroscopy are used to quickly identify and characterize the active compounds from the screening process. pasteur.fr

The future will likely see the application of these techniques to create and screen libraries based on the 6-bromo-4-methylquinoline (B1281910) or 2-ethoxyquinoline (B1605111) frameworks to discover novel compounds with unique biological or material properties. The integration of artificial intelligence and machine learning with HTS data will further accelerate the identification of promising lead compounds. pasteur.frgoogle.com

Table of Research Focus for Substituted Quinolines

| Research Area | Key Objectives | Techniques & Approaches | Potential Application for this compound |

|---|---|---|---|

| Sustainable Synthesis | Reduce environmental impact, improve efficiency and yield. | Nanocatalysis, microwave/ultrasound assistance, one-pot reactions, green solvents. google.comnih.govchemicalbook.com | Development of an eco-friendly synthesis route. |

| Rational Design | Enhance potency, selectivity, and pharmacokinetic properties. | 3D-QSAR, molecular docking, structure-activity relationship (SAR) studies. sigmaaldrich.comresearchgate.net | Design of targeted anticancer agents or fluorescent probes. |

| Chemical Biology | Probe and manipulate biological systems. | Proteomics, synthesis of hybrid molecules, live-cell imaging. researchgate.net | Use as a scaffold for developing tools to study specific cellular processes. |

| HTS & Combinatorial Chem. | Rapidly discover new active compounds. | Solid-phase synthesis, automated screening of large compound libraries. pasteur.frgoogle.com | Inclusion in diverse chemical libraries for screening against a wide range of biological targets. |

常见问题

Q. What are the optimal synthetic routes for preparing 6-Bromo-2-ethoxy-4-methylquinoline?

The synthesis of this compound typically involves halogenation and functional group substitution. A common approach includes:

- Quinoline core formation : Cyclization of substituted anilines with β-keto esters or via Friedländer synthesis.

- Bromination : Electrophilic bromination at the 6-position using reagents like Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions.

- Ethoxy and methyl substitution : Alkylation (e.g., Williamson ether synthesis for ethoxy) and Friedel-Crafts alkylation for methyl groups.

Q. Key considerations :

- Purification via column chromatography or recrystallization to isolate intermediates.

- Reaction monitoring using TLC or HPLC to optimize yields.

- Example: Similar brominated quinolines were synthesized using HBTU and triethylamine for carboxamide formation, adaptable for ethoxy/methyl functionalization .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

- ¹H/¹³C NMR :

- Ethoxy group: A triplet (~1.3 ppm) for CH₃ and quartet (~3.5 ppm) for OCH₂.

- Methyl group: Singlet (~2.5 ppm) at C3.

- Aromatic protons: Distinct splitting patterns for bromine-induced deshielding.

- Mass spectrometry (HRMS) :

- Molecular ion peak at m/z ≈ 265.03 (C₁₂H₁₂BrNO⁺).

- Fragmentation patterns (e.g., loss of Br or ethoxy groups).

- Validation : Compare with literature data for analogous bromoquinolines .

Advanced Research Questions

Q. What strategies resolve contradictions in X-ray crystallography data for this compound derivatives?

- Refinement protocols : Use SHELXL for high-resolution data, incorporating anisotropic displacement parameters for heavy atoms (e.g., Br) .

- Handling disorder : Apply restraints for ethoxy/methyl groups if positional disorder is observed.

- Validation tools : Check using PLATON or CrystaLabs to ensure geometric accuracy and avoid overfitting .

- Case study : Ethyl 6-bromo-2-styrylquinoline-4-carboxylate required iterative refinement to resolve electron density ambiguities in the styryl moiety .

Q. How do computational methods predict the reactivity of this compound in cross-coupling reactions?

- DFT calculations : Model Suzuki-Miyaura coupling by analyzing frontier orbitals (HOMO/LUMO) to predict regioselectivity.

- Bromine activation : The C6-Br bond’s polarization facilitates oxidative addition with Pd⁰ catalysts.

- Solvent effects : Simulate DMF or THF environments to assess coordination with Pd intermediates.

- Example : Brominated quinolines exhibit higher reactivity in Pd-catalyzed couplings compared to chloro analogues due to Br’s leaving group ability .

Q. What experimental designs optimize the biological activity screening of this compound derivatives?

- Structure-activity relationship (SAR) : Synthesize analogues with varying substituents (e.g., ethoxy → methoxy, methyl → trifluoromethyl).

- Assays :

- Antimicrobial : Broth microdilution against S. aureus or E. coli.

- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).

- Control compounds : Compare with known bioactive quinolines (e.g., chloroquine derivatives) .

- Data analysis : Use IC₅₀/EC₅₀ values and statistical tools (e.g., ANOVA) to validate significance.

Q. How are regioselectivity challenges addressed in the functionalization of this compound?

- Directed ortho-metalation : Use directing groups (e.g., ethoxy) to control bromination or nitration positions.

- Protection/deprotection : Temporarily protect reactive sites (e.g., ethoxy as silyl ether) during harsh reactions.

- Catalytic systems : Employ Pd/Cu catalysts for selective C-H activation at C3 or C7 positions.

- Case study : Methyl and ethoxy groups in similar quinolines sterically hinder electrophilic attack at C8 .

Q. Methodological Notes

- SHELX refinement : Always validate hydrogen bonding and π-π stacking interactions in crystallographic studies .

- Synthetic reproducibility : Replicate conditions from analogous compounds (e.g., 6-bromo-4-chloroquinoline protocols) .

- Data conflicts : Resolve discrepancies (e.g., NMR vs. X-ray data) via multi-technique corroboration and sensitivity analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。